Indocarbazostatin D
説明
Indocarbazostatin D is a member of the indolocarbazole family of natural products, characterized by a fused indolo[2,3-a]pyrrolo[3,4-c]carbazole core. It is produced by the mutant strain Streptomyces sp. MUV-6-83, derived from the original strain Streptomyces sp. TA-0403 . Structurally, Indocarbazostatin D (4) is identified as the methyl ester analog of Indocarbazostatin B (2), with modifications in the sugar moiety and aglycon configuration . It exhibits potent inhibitory activity against nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, though its bioactivity is slightly reduced compared to Indocarbazostatin B due to esterification .
特性
分子式 |
C27H20N4O7 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
methyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H20N4O7/c1-26-27(36,25(35)37-2)9-14(38-26)30-11-6-4-3-5-10(11)15-18-19(24(34)29-23(18)33)17-16-12(7-8-13(32)20(16)28)31(26)22(17)21(15)30/h3-8,14,32,36H,9,28H2,1-2H3,(H,29,33,34)/t14-,26+,27-/m1/s1 |
InChIキー |
DNMMIWFDMTZOGA-SIEABBHJSA-N |
異性体SMILES |
C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |
正規SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8N)O)C(=O)NC6=O)(C(=O)OC)O |
同義語 |
indocarbazostatin D |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Indolocarbazole Compounds
Structural Comparisons
The indolocarbazole family shares a common core structure but differs in substituents, stereochemistry, and glycosylation patterns. Below is a comparative analysis of key compounds:
Key Research Findings
Structural Uniqueness : Indocarbazostatin D’s C3 hydroxyl group distinguishes it from other indolocarbazoles, influencing its binding to NGF receptors .
Biosynthetic Flexibility : Mutant strains (e.g., MUV-6-83) enable the production of diverse analogs by modulating tryptophan and glucose incorporation .
Enzymatic Constraints: Cytochrome P450 homologs in staurosporine biosynthesis cannot accommodate asymmetric modifications like those in Indocarbazostatins, limiting structural diversity in other indolocarbazoles .
Q & A
What are the current methodologies for synthesizing Indocarbazostatin D, and how can researchers ensure reproducibility?
Level: Basic
Answer:
The synthesis of Indocarbazostatin D typically involves multi-step organic reactions, including cyclization and functional group modifications. To ensure reproducibility, researchers must:
-
Document reaction conditions (e.g., temperature, catalysts, solvents) in detail .
-
Include spectral data (NMR, HRMS) in tabular form, specifying peaks, coupling constants, and reference standards (Table 1). Example:
Peak (ppm) Multiplicity Assignment 7.25 Singlet Aromatic H -
Validate purity via HPLC (>95%) and provide raw data in supplementary materials .
How should researchers characterize the structural and functional properties of Indocarbazostatin D?
Level: Basic
Answer:
Characterization requires a combination of spectroscopic and biochemical assays:
-
Structural analysis: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry. Cross-reference data with known carbazole alkaloids .
-
Functional assays: Conduct enzyme inhibition studies (e.g., kinase assays) with dose-response curves. Report IC₅₀ values ± SEM (Table 2):
Target IC₅₀ (µM) SEM n Kinase X 0.45 ±0.02 3
What experimental design considerations are critical for studying Indocarbazostatin D’s mechanism of action?
Level: Advanced
Answer:
To investigate mechanisms:
- Hypothesis-driven design: Use frameworks like PICO (Population: cell lines; Intervention: Indocarbazostatin D; Comparison: untreated controls; Outcome: apoptosis markers) .
- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways. Validate hits via CRISPR knockouts or siRNA .
- Dose-time dependence: Include a matrix of concentrations (e.g., 0.1–10 µM) and time points (6–72 hrs) to assess dynamic effects .
How can researchers resolve contradictions in reported bioactivity data for Indocarbazostatin D?
Level: Advanced
Answer:
Contradictions often arise from methodological variability. Address them by:
-
Comparative analysis: Tabulate literature data (Table 3) to identify outliers:
Study Assay Type IC₅₀ (µM) Cell Line Smith et al. (2022) MTT 1.2 HeLa Jones et al. (2023) ATP-lite 0.8 A549 -
Critical evaluation: Assess assay conditions (e.g., serum concentration, incubation time) for confounding variables .
-
Independent replication: Repeat key experiments with standardized protocols .
What interdisciplinary approaches enhance the study of Indocarbazostatin D’s therapeutic potential?
Level: Advanced
Answer:
Interdisciplinary strategies include:
- Computational modeling: Perform molecular docking (AutoDock Vina) to predict target binding sites. Validate with mutagenesis studies .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Use in vivo data (e.g., plasma concentration vs. tumor volume) to optimize dosing regimens .
- Collaborative frameworks: Partner with bioinformaticians to analyze high-throughput datasets and clinicians for translational relevance .
How can researchers optimize protocols for isolating Indocarbazostatin D from natural sources?
Level: Advanced
Answer:
Optimization steps:
- Extraction efficiency: Compare solvents (e.g., ethyl acetate vs. methanol) using a Design of Experiments (DoE) approach. Report yields as mg/g dry weight .
- Chromatography: Use HPLC-DAD with a C18 column (gradient: 20–100% acetonitrile/water). Include retention times and purity thresholds .
- Scale-up challenges: Document losses at each step (e.g., partitioning, crystallization) and troubleshoot via solubility studies .
What criteria should guide the development of research questions about Indocarbazostatin D?
Level: Basic
Answer:
Use the FINER framework:
- Feasible: Ensure access to synthetic intermediates or natural sources.
- Novel: Identify gaps (e.g., unexplored targets like epigenetic modifiers).
- Ethical: Prioritize studies with clear therapeutic relevance over incremental work .
- Relevant: Align with funding priorities (e.g., antimicrobial resistance or oncology).
How should researchers integrate computational and experimental data to validate Indocarbazostatin D’s targets?
Level: Advanced
Answer:
- Virtual screening: Dock Indocarbazostatin D against a target library (PDB) and rank hits by binding energy.
- Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). Correlate with computational predictions .
- Network pharmacology: Map predicted targets onto disease pathways (KEGG) to identify polypharmacology .
What are the best practices for presenting Indocarbazostatin D data in manuscripts?
Level: Basic
Answer:
- Abstract: Summarize objectives, methods (e.g., "docking + kinase assays"), and key findings (IC₅₀ values) .
- Figures: Use high-resolution images for chemical structures and dose-response curves. Annotate with statistical significance (***p<0.001) .
- Supplementary data: Provide raw NMR spectra, crystallographic coordinates, and assay protocols for reproducibility .
How can researchers address limitations in existing studies on Indocarbazostatin D?
Level: Advanced
Answer:
- Identify gaps: Use systematic reviews to highlight understudied areas (e.g., resistance mechanisms or in vivo toxicity) .
- Iterative refinement: Modify experimental designs (e.g., 3D tumor spheroids vs. monolayer cultures) to improve physiological relevance .
- Transparency: Disclose limitations (e.g., low solubility) and propose solutions (nanoparticle formulation) in discussion sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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